molecular formula C11H13NO B8364987 2-(Benzofuran-7-yl)ethyl-N-methylamine

2-(Benzofuran-7-yl)ethyl-N-methylamine

Cat. No. B8364987
M. Wt: 175.23 g/mol
InChI Key: CRPWUBIHAIQGMJ-UHFFFAOYSA-N
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Patent
US05512562

Procedure details

8.70 g benzofuran-7-yl-N-methylacetamide and 5.21 g (0.138 mol) sodiumborohydride were dissolved in 100 ml dioxane. Acetic acid was added dropwise to the chilled solution. Then, the reaction mixture was warmed slowly and refluxed for 1 h. After cooling to room temperature, 25 ml 6N HCl was added and the mixture was warmed to reflux for 5 min. The mixture was cooled, pH adjusted to 10 and the mixture was extracted with dichloromethane. The organic layer was washed with water and brine, dried over sodium sulfate and concentrated in vacuo. The remaining oil was distilled (B.p. 111-114° C/l mm Hg). The compound was obtained as colourless oil, 3.7 g (46%).
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
5.21 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2[C:6]([CH2:10][C:11]([NH:13][CH3:14])=O)=[CH:7][CH:8]=[CH:9][C:4]=2[CH:3]=[CH:2]1.[BH4-].[Na+].C(O)(=O)C.Cl>O1CCOCC1>[O:1]1[C:5]2[C:6]([CH2:10][CH2:11][NH:13][CH3:14])=[CH:7][CH:8]=[CH:9][C:4]=2[CH:3]=[CH:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
8.7 g
Type
reactant
Smiles
O1C=CC2=C1C(=CC=C2)CC(=O)NC
Name
Quantity
5.21 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
25 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Then, the reaction mixture was warmed slowly
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was warmed
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 5 min
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with dichloromethane
WASH
Type
WASH
Details
The organic layer was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISTILLATION
Type
DISTILLATION
Details
The remaining oil was distilled (B.p. 111-114° C/l mm Hg)
CUSTOM
Type
CUSTOM
Details
The compound was obtained as colourless oil, 3.7 g (46%)

Outcomes

Product
Name
Type
Smiles
O1C=CC2=C1C(=CC=C2)CCNC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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